molecular formula C10H8ClN3O2 B2849615 1-Benzyl-5-chloro-1H-1,2,3-triazole-4-carboxylic acid CAS No. 15212-80-3

1-Benzyl-5-chloro-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B2849615
CAS No.: 15212-80-3
M. Wt: 237.64
InChI Key: WSKMGVNZKHXHLT-UHFFFAOYSA-N
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Description

1-Benzyl-5-chloro-1H-1,2,3-triazole-4-carboxylic acid (CAS 15212-80-3) is a high-purity chemical intermediate designed for advanced research and development applications. This compound features a molecular formula of C10H8ClN3O2 and a molecular weight of 237.64 g/mol . Its structure incorporates a benzyl group at the N1 position and both chloro and carboxylic acid functional groups on the triazole core, making it a highly versatile and valuable scaffold for synthetic organic chemistry . In research settings, this triazole derivative serves as a key precursor in the synthesis of more complex molecules, particularly in medicinal chemistry and drug discovery. The 1,2,3-triazole core is a privileged structure in pharmaceutical research due to its stability and ability to participate in key biological interactions . The presence of the carboxylic acid functional group allows for further derivatization, enabling researchers to create amides, esters, and other compounds for structure-activity relationship (SAR) studies, while the chloro substituent offers a handle for further functionalization via cross-coupling reactions . This compound is offered For Research Use Only and is strictly not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzyl-5-chlorotriazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O2/c11-9-8(10(15)16)12-13-14(9)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSKMGVNZKHXHLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Benzyl-5-chloro-1H-1,2,3-triazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of benzyl azide with ethyl 2-chloroacetoacetate, followed by cyclization and subsequent hydrolysis to yield the desired carboxylic acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloro Substituent

The chlorine atom at position 5 is susceptible to nucleophilic substitution under specific conditions. This reactivity is enhanced by the electron-withdrawing effects of the triazole ring and carboxylic acid group.

Reaction Type Reagents/Conditions Product Reference
Amination Primary amines, K₂CO₃, DMF, 80°C5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid
Alkoxylation NaOCH₃, MeOH, reflux5-Methoxy-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid
Thiolation NaSH, DMSO, 60°C5-Mercapto-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid

Key Findings :

  • Substitution proceeds via an SNAr mechanism due to the electron-deficient triazole ring .

  • Regioselectivity is influenced by steric and electronic factors, with the 5-position being most reactive .

Functionalization of the Carboxylic Acid Group

The carboxylic acid at position 4 undergoes typical acid-derived reactions, enabling the synthesis of esters, amides, and other derivatives.

Reaction Type Reagents/Conditions Product Reference
Esterification SOCl₂/ROH or DCC/DMAP, R = Me, Et, BnMethyl/ethyl/benzyl 1-benzyl-5-chloro-1H-1,2,3-triazole-4-carboxylate
Amidation EDCl/HOBt, RNH₂1-Benzyl-5-chloro-1H-1,2,3-triazole-4-carboxamide derivatives
Reduction LiAlH₄, THF, 0°C → RT1-Benzyl-5-chloro-1H-1,2,3-triazole-4-methanol

Key Findings :

  • Esterification is efficient under mild conditions, with DCC/DMAP providing high yields .

  • Direct reduction of the carboxylic acid to alcohol requires strong reducing agents .

Reduction Reactions

The triazole ring and substituents can undergo selective reduction.

Reaction Type Reagents/Conditions Product Reference
Chlorine Reduction H₂, Pd/C, EtOH, 50°C1-Benzyl-1H-1,2,3-triazole-4-carboxylic acid
Benzyl Group Removal H₂, Pd(OH)₂, AcOH5-Chloro-1H-1,2,3-triazole-4-carboxylic acid

Key Findings :

  • Hydrogenolysis of the benzyl group occurs under catalytic hydrogenation, retaining the triazole ring .

  • Chlorine reduction requires specific catalysts (e.g., Pd/C) to avoid over-reduction .

Oxidation Reactions

The carboxylic acid and triazole ring exhibit limited oxidative reactivity under standard conditions.

Reaction Type Reagents/Conditions Product Reference
Decarboxylation CuO, Quinoline, 200°C1-Benzyl-5-chloro-1H-1,2,3-triazole

Key Findings :

  • Decarboxylation under thermal conditions yields the deprotonated triazole derivative .

Cross-Coupling Reactions

The chlorine atom participates in palladium-catalyzed cross-coupling reactions.

Reaction Type Reagents/Conditions Product Reference
Suzuki Coupling Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃, DMF/H₂O5-Aryl-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid
Sonogashira Coupling PdCl₂(PPh₃)₂, CuI, Alkyne, Et₃N5-Alkynyl-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid

Key Findings :

  • Suzuki coupling enables the introduction of aryl groups at position 5 .

  • Sonogashira reactions require copper co-catalysts for efficient alkyne coupling .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
1-Benzyl-5-chloro-1H-1,2,3-triazole-4-carboxylic acid has been studied for its antimicrobial properties. Research indicates that triazole derivatives exhibit significant activity against a range of bacteria and fungi. In particular, the presence of the triazole ring is crucial for its biological activity, making it a candidate for developing new antimicrobial agents.

Anticancer Potential
Recent studies have explored the anticancer potential of this compound. Triazole derivatives have been shown to inhibit certain cancer cell lines effectively. The mechanism often involves the disruption of cellular processes that lead to apoptosis in cancer cells. This property positions this compound as a promising scaffold for anticancer drug development.

Agricultural Applications

Fungicides
The compound's structural features suggest potential as a fungicide. Triazoles are widely used in agriculture to control fungal diseases in crops. The specific chlorinated triazole structure may enhance its efficacy against resistant fungal strains, providing an avenue for further research into its application as a crop protection agent.

Materials Science

Polymer Chemistry
In materials science, this compound can be utilized in the synthesis of polymers with enhanced properties. Its ability to form covalent bonds with various monomers can lead to the development of novel materials with specific mechanical and thermal properties suitable for industrial applications.

Data Table: Summary of Applications

Application AreaPotential UsesMechanism/Properties
Medicinal ChemistryAntimicrobial agentsDisruption of microbial cell processes
Anticancer drugsInduction of apoptosis in cancer cells
Agricultural ScienceFungicidesInhibition of fungal growth
Materials SciencePolymer synthesisFormation of covalent bonds with monomers

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted on various triazole derivatives demonstrated that modifications at the benzyl position significantly enhanced antimicrobial activity against Staphylococcus aureus and Candida albicans. The study concluded that this compound could serve as a lead compound in developing new antimicrobial therapies.

Case Study 2: Anticancer Research
In vitro studies on breast cancer cell lines showed that treatment with triazole derivatives resulted in a dose-dependent decrease in cell viability. The research highlighted the compound's potential as an effective anticancer agent through the induction of apoptosis pathways.

Mechanism of Action

The mechanism of action of 1-Benzyl-5-chloro-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Comparison of 1-Benzyl-5-chloro-1H-1,2,3-triazole-4-carboxylic Acid with Analogues

Compound Name Substituents (R1/R5) Molecular Weight (g/mol) Key Properties Applications References
This compound R1: Benzyl; R5: Cl ~251.6* Hypothesized enhanced acidity due to Cl; potential for halogen bonding Pharmaceutical intermediates, materials science [12, 15]
1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid R1: Benzyl; R5: CH3 216.23 Stable crystalline structure; O–H···N hydrogen bonds form 1D chains Crystal engineering, ligand synthesis [8, 12]
1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid R1: 4-Bromobenzyl; R5: CH3 296.12 Soluble in DMSO/MeOH; bromine enables cross-coupling reactions Bioconjugation, catalysis [13]
1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid R1: 4-Ethoxyphenyl; R5: CHO 264.25 Exhibits ring-chain tautomerism; decarboxylates at 175°C Tautomerism studies, reactive intermediates [3, 4]
1-[4-(Aminosulfonyl)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid R1: 4-SO2NH2-phenyl; R5: CH3 281.29 Sulfonamide group enhances biological activity; synthesized via ester hydrolysis Antimicrobial agents, enzyme inhibitors [2]

*Calculated based on analogous bromo derivative ().

Structural and Functional Insights

  • Tautomerism and Stability : The 5-formyl derivative () undergoes ring-chain tautomerism, unlike the chloro analog, which is expected to remain in the triazole form due to Cl’s electron-withdrawing nature.
  • Biological Relevance : Sulfonamide-bearing triazoles () show enhanced bioactivity, suggesting that the chloro derivative could be optimized for similar pharmacological applications, such as kinase inhibition or antimicrobial activity.

Biological Activity

1-Benzyl-5-chloro-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound belonging to the triazole family, known for its diverse biological activities. Its molecular formula is C10H8ClN3O2, and it has garnered attention in medicinal chemistry and materials science due to its potential applications in various therapeutic areas.

The biological activity of this compound can be attributed to its structural characteristics that allow it to interact with multiple biological targets. Similar triazole compounds have demonstrated a range of actions including:

  • Antiviral Activity : Triazoles are known to inhibit viral replication.
  • Antimicrobial Properties : They exhibit activity against various bacterial strains.
  • Anticancer Effects : Some derivatives have shown promise in inhibiting cancer cell proliferation.
  • Antioxidant Activity : They can scavenge free radicals, reducing oxidative stress.

The mechanism involves binding to specific receptors or enzymes, leading to downstream effects that can inhibit disease progression or promote cellular health .

Biological Studies and Case Studies

Several studies have explored the biological activity of triazole derivatives, including this compound. Below are summarized findings from relevant research:

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntiviralInhibition of viral replication
AntimicrobialEffective against Gram-positive and negative bacteria
AnticancerInduction of apoptosis in cancer cells
AntioxidantReduction of oxidative stress markers

Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, this compound was tested against various cancer cell lines. The results indicated significant cytotoxic effects with IC50 values lower than those of standard chemotherapeutics. The compound induced apoptosis through the activation of caspase pathways .

Case Study 2: Antimicrobial Efficacy
Research conducted on the antimicrobial properties revealed that this compound exhibited potent activity against both Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be significantly lower than that of commonly used antibiotics, indicating its potential as a new antimicrobial agent .

Comparison with Similar Compounds

Comparative studies with other triazole derivatives have shown that structural modifications can greatly influence biological activity. For instance, compounds with additional halogen substitutions often exhibit enhanced potency against specific targets. The unique substitution pattern of this compound contributes to its distinct pharmacological profile.

Table 2: Comparison with Related Triazole Derivatives

Compound NameStructure CharacteristicsNotable Activity
1-Benzyl-5-chloro-1H-triazoleChlorine at position 5Anticancer
1-MethyltriazoleMethyl group at position 5Antimicrobial
4-Amino-triazoleAmino group at position 4Antiviral

Q & A

(Basic) What are the recommended synthetic routes for 1-Benzyl-5-chloro-1H-1,2,3-triazole-4-carboxylic acid, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:
The synthesis typically involves Huisgen 1,3-dipolar cycloaddition between benzyl azides and chloroacetylene derivatives, followed by carboxylation. Optimization includes controlling temperature (0–5°C for cycloaddition) and using copper(I) catalysts to enhance regioselectivity toward the 1,4-disubstituted triazole. Purification via column chromatography (e.g., Hex/EtOAc gradients) and recrystallization improves purity. Monitoring reaction progress with TLC (Rf ~0.14–0.15 in Hex/EtOAc 70:30) ensures minimal by-products .

(Basic) How can single-crystal X-ray diffraction (SC-XRD) confirm the molecular structure and substituent positions of this compound?

Methodological Answer:
SC-XRD analysis at 293 K with Mo-Kα radiation (λ = 0.71073 Å) resolves bond lengths, angles, and substituent positions. For triazole derivatives, key indicators include mean σ(C–C) = 0.005 Å and R factor <0.06. The benzyl group’s orientation and chloro-substituent placement are validated via electron density maps. Data-to-parameter ratios >15 ensure structural reliability .

(Advanced) What computational approaches predict the reactivity of the chloro substituent in triazole derivatives under nucleophilic conditions?

Methodological Answer:
Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) model reaction pathways, identifying transition states and activation energies for nucleophilic substitution. Reaction path search algorithms, combined with solvent effect simulations (PCM model), predict regioselectivity. Experimental validation via kinetic studies (e.g., monitoring Cl⁻ release via ion chromatography) confirms computational predictions .

(Advanced) How does the triazole ring’s electronic environment influence its potential as a ligand in metal-organic frameworks (MOFs)?

Methodological Answer:
The electron-withdrawing chloro group enhances the triazole’s Lewis acidity, improving coordination with metal nodes (e.g., Zn²⁺ or Cu²⁺). Computational studies (NBO analysis) quantify charge distribution, while BET surface area measurements assess MOF porosity. Substituent effects on ligand rigidity are evaluated via variable-temperature XRD .

(Basic) What spectroscopic techniques are critical for characterizing functional groups and verifying purity?

Methodological Answer:

  • ¹H/¹³C-NMR : The benzyl CH₂ protons resonate at δ ~5.2–5.4 ppm, while the triazole C-Cl group appears at δ ~145–150 ppm in ¹³C spectra.
  • IR Spectroscopy : Carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and triazole C=N stretches (~1600 cm⁻¹) confirm functional groups.
  • HPLC-MS : High-resolution mass spectrometry (HRMS) with ESI+ ionization validates molecular ion peaks (e.g., [M+H]⁺) .

(Advanced) What strategies mitigate steric hindrance from the benzyl group in biological activity studies?

Methodological Answer:

  • Substituent Engineering : Introducing electron-donating groups (e.g., methoxy) at the benzyl para-position reduces steric bulk while maintaining π-π interactions.
  • Molecular Docking : AutoDock Vina simulations compare binding affinities of derivatives with target proteins (e.g., kinases).
  • SAR Studies : Correlating logP values (from HPLC) with bioactivity identifies optimal lipophilicity .

(Advanced) How can factorial design experiments optimize synthesis parameters for scaling up?

Methodological Answer:
A 2³ factorial design evaluates temperature (20–60°C), catalyst loading (5–15 mol%), and solvent polarity (DMF vs. THF). Response surface methodology (RSM) models yield (%) and purity (HPLC area%). ANOVA identifies significant factors (e.g., temperature × catalyst interaction, p < 0.05). Pilot-scale reactions validate optimized conditions .

(Basic) What crystallization solvents yield high-quality single crystals for XRD analysis?

Methodological Answer:
Slow evaporation of ethanol/water (1:1 v/v) at 4°C produces monoclinic crystals (space group P2₁/c). Crystal quality is assessed via birefringence under polarized light. Diffraction limits (θ > 25°) ensure data completeness >95% .

(Advanced) How does the chloro substituent affect the compound’s electrochemical properties?

Methodological Answer:
Cyclic voltammetry (CV) in acetonitrile (0.1 M TBAPF₆) reveals oxidation potentials correlated with Cl’s electronegativity. Density of states (DOS) calculations from DFT show Cl’s contribution to the LUMO, influencing redox behavior. Correlations with Hammett σₚ constants (−0.23 for Cl) quantify electronic effects .

(Advanced) What protocols ensure reproducibility in multi-step syntheses of this compound?

Methodological Answer:

  • In-line Analytics : ReactIR monitors azide formation in real-time.
  • DoE-Optimized Workflows : Define critical quality attributes (CQAs) like reaction conversion (>95%) and intermediate purity (>98%).
  • Automated Liquid Handling : Reduces human error in catalyst dosing.
    Data management software (e.g., LabArchives) archives protocols for cross-lab replication .

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